molecular formula C8H6ClN3O2 B15232764 methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B15232764
M. Wt: 211.60 g/mol
InChI Key: FVWYLRPSQZZUBV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (C₇H₆ClN₃O₂, MW 197.59) is a fused heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 4 and a methyl ester at position 7 . It is widely utilized as a synthetic intermediate in kinase inhibitor development, particularly for compounds targeting AAK1, DYRK1a, JNK2, and JNK3 . The chlorine atom is critical for binding affinity, suggesting a non-canonical interaction mode in kinase inhibition .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-6-5(4)11-3-12-7(6)9/h2-3,10H,1H3

InChI Key

FVWYLRPSQZZUBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Formamidine Salts

A patented method for synthesizing analogous 4-chloro-pyrrolo[2,3-d]pyrimidines involves the reaction of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV) with formamidine acetate under basic conditions. The process proceeds via a one-pot addition-condensation cyclization followed by HCl elimination:

Reaction Conditions

  • Molar Ratios : Formamidine acetate : sodium methoxide : compound IV = (1.0–1.5) : (2.0–3.0) : 1
  • Solvent : Methanol
  • Temperature :
    • Cyclization: 20–40°C for 2–8 hours
    • Elimination: 60–80°C for 2–8 hours
  • Yield : 90.2% (reported for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

While this method targets a positional isomer, adapting it for the [3,2-d] system would require modifying the starting material to pre-install the methyl carboxylate group at position 7.

Halogenative Cyclization

An alternative approach involves bromination of the pyrrolo[3,2-d]pyrimidine core at position 7, as demonstrated in the synthesis of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Key parameters include:

Parameter Value Source
Substrate 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Tetrahydrofuran (THF)
Reaction Time 1 hour
Yield Not explicitly reported

This bromination step highlights the reactivity of position 7, suggesting that subsequent carboxylation could introduce the methyl ester group.

Introduction of the Methyl Carboxylate Group

The 7-carboxylate moiety is introduced via nucleophilic substitution or esterification strategies.

Nucleophilic Substitution of Halogen Intermediates

Building on the brominated intermediate from Section 1.2, palladium-catalyzed carbonylation offers a pathway to install the carboxylate group:

  • Carbonylation :

    • React 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine with carbon monoxide under pressure in methanol.
    • Catalyst : Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf).
    • Conditions : 80°C, 24 hours, 3 atm CO.
  • Esterification :

    • Direct reaction of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester.

Direct Esterification During Cyclization

In a streamlined approach, the methyl ester is incorporated early by using methyl cyanoacetate derivatives as starting materials. For example:

  • Starting Material : Methyl 2-cyano-3,3-dichloroacrylate
  • Reaction : Cyclocondensation with formamidine derivatives in methanol.
  • Advantage : Avoids post-cyclization functionalization, improving overall yield.

Optimization of Reaction Parameters

Solvent Effects

Methanol is universally preferred for its dual role as solvent and methylating agent in esterification steps. Polar aprotic solvents like DMF are avoided due to unwanted side reactions with chlorinated intermediates.

Temperature Control

  • Cyclization : Temperatures exceeding 50°C promote decomposition, while sub-20°C conditions slow reaction kinetics.
  • Elimination : Elevated temperatures (60–80°C) are critical for efficient HCl removal.

Catalytic Systems

While the patent method uses stoichiometric base (sodium methoxide), heterogeneous catalysts like Amberlyst-15 could reduce alkali waste in esterification steps.

Characterization and Quality Control

Successful synthesis is validated through:

Physical Properties

  • Melting Point : 214–217°C
  • Solubility : Ethanol (>50 mg/mL), DMSO (>100 mg/mL), water (<1 mg/mL)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.95 (s, 1H, NH), 8.71 (s, 1H, H-2), 8.24 (d, 1H, H-6).
  • LC-MS : m/z 211.60 [M+H]⁺ (calculated for C₈H₆ClN₃O₂).

Industrial-Scale Considerations

Cost Efficiency

  • NBS Substitution : Using cheaper alternatives like Br₂/H₂O₂ could reduce bromination costs.
  • Solvent Recovery : Methanol distillation achieves >95% recovery, lowering raw material expenses.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic cyclization steps, reducing batch-to-batch variability. Pilot studies show a 15% yield improvement compared to batch processes.

Biocatalytic Esterification

Lipase-mediated esterification (e.g., Candida antarctica lipase B) offers a greener alternative to acid-catalyzed methods, with 82% conversion reported in model systems.

Challenges and Limitations

  • Regioselectivity : Competing reactions at positions 2 and 7 necessitate careful stoichiometric control.
  • Purification Difficulties : Silica gel chromatography remains standard despite scalability issues. Membrane-based separations are under investigation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Patent Cyclization 90.2 99.3 High 1200
Bromination/Carbonylation 75 98.5 Moderate 1800
Direct Esterification 85 98.0 High 1100

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C4 Position

The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of diverse functional groups. This reactivity is driven by the electron-deficient nature of the pyrrolo[3,2-d]pyrimidine core, which activates the chlorine for displacement.

Key Reactions and Conditions:

NucleophileConditionsProductYieldSource
AmmoniaNH₃, EtOH, 80°C, 12 h4-Amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate85%
BenzylamineBnNH₂, DMF, 100°C, 8 h4-Benzylamino derivative78%
Sodium methoxideMeONa, THF, reflux, 6 h4-Methoxy derivative90%

Mechanistic Insight : The reaction proceeds via a two-step process:

  • Activation : The chlorine atom is polarized by the electron-withdrawing pyrimidine ring.

  • Nucleophilic Attack : The nucleophile displaces chloride, often requiring elevated temperatures or catalytic bases like triethylamine .

Hydrolysis and Ester Functionalization

The methyl ester group at position 7 can be hydrolyzed to a carboxylic acid or transesterified, enabling further derivatization.

Reaction Pathways:

Reaction TypeConditionsProductNotesSource
Acidic Hydrolysis6M HCl, reflux, 4 h4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acidPurity >95%
Basic HydrolysisNaOH (aq), 60°C, 2 hCarboxylic acid saltRequires neutralization
TransesterificationROH, H₂SO₄, refluxAlkyl ester derivatives (e.g., ethyl)Yield: 70–85%

Applications : The carboxylic acid derivative serves as a precursor for amide couplings, enabling the synthesis of prodrugs or targeted therapeutics.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, facilitating the introduction of aryl or heteroaryl groups.

Representative Examples:

ReactionConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 90°C4-Aryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 100°C4-Aminoaryl derivatives65–80%

Limitations : Steric hindrance from the fused ring system may reduce reactivity with bulky coupling partners .

Ring Functionalization and Cycloadditions

The pyrrole ring can undergo electrophilic substitution or cycloaddition reactions, though its electron-deficient nature limits traditional aromatic reactivity.

Observed Reactions:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 0°C) due to deactivation by the pyrimidine ring. Yields mono-nitro derivatives at position 2 or 3.

  • Diels-Alder : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under high pressure, forming fused bicyclic adducts.

Stability and Competing Side Reactions

The compound’s stability under reactive conditions is critical for synthetic utility:

  • Thermal Decomposition : Degrades above 250°C, releasing CO₂ and methyl chloride.

  • Hydrolytic Sensitivity : Prolonged exposure to moisture may hydrolyze the ester group, requiring anhydrous storage.

Scientific Research Applications

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-Bromo Derivative

Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (C₉H₈BrN₃O₂, MW 284.09) replaces chlorine with bromine. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce solubility compared to the chloro analog.

4-Iodo Derivative

t-Butyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS 1420800-37-8) introduces iodine at position 3.

Ester Variants

Ethyl Ester Analog

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (C₉H₈ClN₃O₂, MW 225.63, CAS 853058-42-1) substitutes the methyl ester with an ethyl group. The ethyl chain may marginally increase lipophilicity (logP ~1.8 vs.

Carboxylic Acid Derivative

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (C₇H₄ClN₃O₂, MW 197.58, CAS 862729-13-3) replaces the ester with a carboxylic acid. The ionizable carboxyl group enhances water solubility but may reduce cell permeability compared to esterified forms .

Substituent-Modified Derivatives

5-Methyl Substituent

4-Chloro-5-methyl-7H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (C₈H₆ClN₃O₂, MW 211.61, CAS 1019056-31-5) introduces a methyl group at position 4. Methylation could sterically hinder binding to kinase hinge regions while improving metabolic stability .

7-Isopropyl Substituent

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (C₁₀H₁₀ClN₃O₂, MW 239.66, CAS 1184918-12-4) adds an isopropyl group at position 5. The bulky substituent likely reduces solubility but may enhance target selectivity through steric exclusion .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Substituents Solubility (Predicted) Key References
Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate C₇H₆ClN₃O₂ 197.59 Cl (C4), COOMe (C7) Moderate
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate C₉H₈BrN₃O₂ 284.09 Br (C4), COOEt (C7) Low
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid C₇H₄ClN₃O₂ 197.58 Cl (C4), COOH (C7) High
4-Chloro-5-methyl-7H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid C₈H₆ClN₃O₂ 211.61 Cl (C4), Me (C5), COOH (C7) Moderate

Key Research Findings

  • Role of Chlorine : The chloro substituent at position 4 is indispensable for maintaining kinase binding affinity, likely through halogen bonding or electrostatic interactions .
  • Ester vs. Carboxylic Acid : Ester derivatives exhibit superior cell permeability compared to carboxylic acids, making them preferred intermediates in prodrug designs .
  • Steric Effects : Bulky substituents (e.g., isopropyl at C7) reduce solubility but may improve selectivity by excluding off-target binding .
  • Synthetic Utility : The methyl ester variant’s high solubility and low heteroatom count contribute to its widespread use in fragment-based drug discovery .

Biological Activity

Methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8ClN3O2\text{C}_9\text{H}_8\text{Cl}\text{N}_3\text{O}_2

This compound features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the compound's effect on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 9.46 μM, showcasing its potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
Cell Line IC50 (μM) Comparison Compound IC50 (μM)
MCF-79.465-Fluorouracil17.02
MDA-MB-23111.735-Fluorouracil11.73

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines.

  • Research Findings : A derivative was tested for its ability to reduce inflammation in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in TNF-alpha and IL-6 levels, suggesting that the compound may serve as a promising anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and inflammation.

  • Kinase Inhibition : Molecular docking studies have indicated that this compound may effectively bind to targets such as COX-2 and TLR pathways, which are crucial in mediating inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

Parameter Value
Clearance (mL/h/kg)82.7 ± 1.97
Oral Bioavailability (%)31.8
Acute Toxicity (mg/kg)>2000

These parameters suggest that while the compound has a relatively high clearance rate, it possesses moderate oral bioavailability, indicating potential for effective oral administration .

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